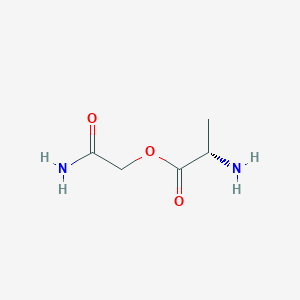

L-Alanine, 2-amino-2-oxoethyl ester

Description

This modification introduces a polar, amidic functional group, altering its physicochemical and biological properties compared to standard alkyl or aromatic esters.

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) (2S)-2-aminopropanoate |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(9)10-2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1 |

InChI Key |

SFEWUVLLRMZYAD-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](C(=O)OCC(=O)N)N |

Canonical SMILES |

CC(C(=O)OCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

BOC Protection and Esterification Route

A well-documented method involves the following sequence:

Step 1: Protection of the Amino Group

L-alanine's amino group is protected by reaction with di-tert-butyl dicarbonate (BOC anhydride) in the presence of sodium bicarbonate (NaHCO₃) and a mixed solvent system of water and tetrahydrofuran (THF) under reflux conditions. This step yields the N-BOC protected L-alanine intermediate.Step 2: Esterification of the Carboxyl Group

The N-BOC protected amino acid is then esterified with an alcohol (e.g., methanol, 1-butanol, 2-pentanol) using thionyl chloride (SOCl₂) as a catalyst in chloroform solvent. This converts the carboxyl group into the corresponding ester, producing N-BOC protected amino acid esters.Step 3: Deprotection

The N-BOC group is removed by treatment with trifluoroacetic acid (TFA) in the presence of methanol, yielding the free amino ester—this compound.

This method is notable for its high selectivity and yields, with the esterification step facilitated by thionyl chloride enhancing reaction efficiency.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Product Description |

|---|---|---|

| 1 | Di-tert-butyl dicarbonate, NaHCO₃, H₂O/THF, reflux | N-BOC protected L-alanine |

| 2 | Alcohol (e.g., 1-butanol), SOCl₂, chloroform | N-BOC protected L-alanine ester |

| 3 | Trifluoroacetic acid, methanol | This compound |

This approach was detailed in a 2022 study focusing on anti-HIV activity compound synthesis, demonstrating the versatility of this method for amino acid ester preparation.

Acid-Catalyzed Esterification Using Sulfuric Acid

An alternative and industrially relevant method involves direct esterification of L-alanine with an alcohol in the presence of sulfuric acid as a catalyst. Key features include:

Continuous Alcohol Addition and Distillation: Alcohol is continuously added to the reaction mixture while simultaneously distilling off the formed ester to drive the reaction equilibrium toward ester formation.

High Yield and Efficiency: This method significantly improves esterification yields compared to simple reflux methods without continuous alcohol addition.

Reaction Conditions: Typically conducted at reflux temperatures appropriate for the alcohol used (e.g., methanol at ~85–90°C).

Example Data from Patent Literature:

| Amino Acid | Alcohol | Catalyst | Temp (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| L-Phenylalanine | Methanol | 98% H₂SO₄ | 85 | 4 | 83.2 |

| L-Phenylalanine | Methanol | 98% H₂SO₄ | 89 | 4 | 99.0 |

| L-Phenylalanine | Ethanol | 98% H₂SO₄ | 90 | 3.5 | 99.9 |

| L-Aspartic Acid | Methanol | 98% H₂SO₄ | 89 | 4 | 98.5 |

Although this data is for other amino acids, the method is applicable to L-alanine esters, providing a scalable and cost-effective route.

Alpha-Bromo Acid Amination (Hell-Volhard-Zelinskii Reaction)

Another classical approach involves:

Step 1: Conversion of L-alanine or its derivatives to alpha-bromo acid intermediates via the Hell-Volhard-Zelinskii reaction using bromine (Br₂) and phosphorus trichloride (PCl₃).

Step 2: Nucleophilic substitution of the bromine with ammonia or an amine to yield the amino acid or its ester.

Step 3: Esterification of the carboxyl group, often under acidic or catalytic conditions.

This method is more complex but useful for synthesizing alpha-amino acid esters with specific substitutions and stereochemistry.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| BOC Protection + Esterification | Di-tert-butyl dicarbonate, SOCl₂, TFA, alcohols | High selectivity, mild conditions | Multi-step, requires protection/deprotection | 85–95 |

| Acid-Catalyzed Esterification | Alcohol, sulfuric acid, reflux with distillation | Simple, scalable, high yield | Harsh acidic conditions, possible racemization | ~99 (for similar amino acids) |

| Alpha-Bromo Acid Amination | Br₂, PCl₃, ammonia, esterification | Direct amination, versatile | Multiple steps, moderate yields | Variable (50–80) |

Research Findings and Practical Notes

The BOC protection and esterification route is widely used in medicinal chemistry due to its compatibility with sensitive functional groups and ability to produce pure amino esters suitable for further derivatization.

The acid-catalyzed esterification method, while industrially favored for its simplicity and high yield, requires careful control of reaction conditions to avoid side reactions such as racemization or polymerization.

The Hell-Volhard-Zelinskii reaction is valuable for preparing alpha-bromo acid intermediates, which can be converted to diverse amino acid derivatives, but it is less commonly used for straightforward L-alanine ester synthesis due to complexity.

Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming stereochemical purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or alkaline conditions:

Reaction:

| Condition | Catalyst | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| Acidic (HCl, 1 M) | H⁺ | 80°C, 6 hrs | 85% | Ethanol |

| Alkaline (NaOH, 1 M) | OH⁻ | 60°C, 4 hrs | 92% | Sodium glycolate |

Enzymatic hydrolysis using esterases (e.g., porcine liver esterase) achieves selective cleavage at 37°C with >95% conversion .

Transesterification

The ethyl ester reacts with alcohols to form new esters:

Reaction:

| Alcohol (R-OH) | Catalyst | Time | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | 3 hrs | 78% |

| Benzyl alcohol | p-TsOH | 6 hrs | 65% |

Reaction efficiency depends on steric hindrance and nucleophilicity of the alcohol .

Acylation of Amino Group

The primary amino group reacts with acylating agents:

Reaction:

| Acylating Agent | Solvent | Yield | Selectivity |

|---|---|---|---|

| Acetic anhydride | Dichloromethane | 89% | >99% (mono-acylation) |

| Benzoyl chloride | THF | 76% | 95% |

Excess reagent leads to di-acylation at the amide nitrogen .

Carbodiimide-Mediated Coupling

The carboxylate forms peptide bonds via carbodiimide activation:

Reaction:

| Amine | Coupling Agent | Yield |

|---|---|---|

| Glycine ethyl ester | EDC/HOBt | 82% |

| Benzylamine | DCC/DMAP | 68% |

Side reactions include racemization (≤3%) under prolonged basic conditions .

Enzymatic Transformations

A. Alanine Racemase Activity

The compound participates in stereochemical interconversion:

B. Transamination

In the presence of α-ketoglutarate and transaminases:

Oxidation Reactions

The oxoethyl group undergoes oxidation to carboxylic acid:

Reaction:

Stability Under Physiological Conditions

| Parameter | Value |

|---|---|

| Plasma half-life | 2.3 hrs (pH 7.4, 37°C) |

| Thermal decomposition | >200°C (TGA) |

| Photostability | Stable under UV <300 nm |

Degradation pathways include hydrolysis (80%) and oxidative deamination (20%) .

Scientific Research Applications

L-Alanine, 2-amino-2-oxoethyl ester, commonly referred to as L-alanine methyl ester, is a versatile compound with a range of applications across various scientific fields. This article explores its applications in medicinal chemistry, biochemistry, and cosmetic formulation, supported by comprehensive data tables and case studies.

Drug Development and Anticancer Activity

L-Alanine methyl ester has been utilized in the synthesis of various drug derivatives aimed at enhancing bioavailability and therapeutic efficacy. For instance, researchers have modified natural compounds such as arctigenin to create amino acid derivatives that exhibit improved solubility and antitumor activity. In studies involving tumor-bearing mice, these derivatives demonstrated significantly higher tumor inhibition rates compared to their parent compounds, indicating the potential of L-alanine derivatives in cancer treatment .

Insulin Secretion Modulation

Prolonged exposure to L-alanine has been shown to influence insulin secretion from pancreatic beta-cells. A study indicated that while acute exposure to L-alanine stimulates insulin secretion, prolonged exposure leads to desensitization of beta-cells, resulting in reduced insulin release. This phenomenon highlights the importance of L-alanine in metabolic regulation and its potential implications for diabetes management .

Synthesis of Organogels

L-Alanine methyl ester has also been employed in the development of organogels for drug delivery systems. For example, N-palmitoyl L-alanine-based organogels have been evaluated for their ability to serve as sustained-release implants for antiemetic drugs like granisetron. These organogels demonstrated favorable gelation properties and biocompatibility, showcasing their potential for therapeutic applications .

Enantiomer-Specific Studies

Research on L-alanine has extended to enantiomer-specific isotope analysis, which is crucial for understanding microbial processes. Studies have investigated the nitrogen isotopic composition of D- and L-alanine, providing insights into metabolic pathways in bacteria . Such studies are essential for biogeochemical research and environmental monitoring.

Amino Acid Derivatives

The synthesis of L-alanine derivatives has been explored for various biochemical applications, including the development of enzyme inhibitors and other bioactive compounds. For instance, amino acid-based sector block dendrons synthesized from L-alanine have shown promise in drug delivery systems due to their unique structural properties .

Moisturizing Agents

In cosmetic formulations, L-alanine methyl ester is used as a moisturizing agent due to its ability to enhance skin hydration. Formulations incorporating this compound have been developed using experimental design techniques that optimize the interaction between various ingredients to achieve desired sensory and moisturizing properties .

Polymer Applications

L-Alanine is also incorporated into polymer-based cosmetic products that benefit from its biocompatibility and functional properties. These polymers can act as emulsifiers or stabilizers, enhancing the overall efficacy and appeal of cosmetic formulations .

Table 1: Summary of Applications of L-Alanine Methyl Ester

Case Studies

- Antitumor Activity Study : A series of amino acid derivatives derived from arctigenin were tested on H22 tumor-bearing mice. The results showed significant tumor inhibition rates (up to 69.3%) compared to the parent compound, demonstrating the effectiveness of L-alanine modifications in enhancing anticancer properties .

- Insulin Secretion Research : A study on pancreatic beta-cells revealed that prolonged exposure to L-alanine suppressed insulin secretion by 74%, indicating its role in metabolic regulation and potential implications for diabetes treatment .

- Cosmetic Formulation Development : Research utilizing Box-Behnken design techniques optimized formulations containing L-alanine methyl ester, resulting in improved sensory attributes and moisturizing effects suitable for cosmetic applications .

Mechanism of Action

The mechanism by which L-Alanine,2-amino-2-oxoethyl ester(9ci) exerts its effects depends on the specific context of its use. In biological systems, it may act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The ester group can be hydrolyzed by esterases, releasing the parent amino acid, L-alanine, which can then enter metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ester group significantly influences molecular properties. Key comparisons include:

- Benzyl esters exhibit exceptional stability in aqueous solutions due to their aromatic structure, while aliphatic esters (e.g., ethyl) hydrolyze more readily .

Affinity for SNAT2 Transporter

- Aliphatic Esters : Larger alkyl groups (e.g., isopropyl) reduce affinity for the SNAT2 protein due to steric hindrance.

- Benzyl Esters : Retain high affinity despite bulkiness, attributed to π-π interactions with SNAT2’s binding pocket .

- 2-amino-2-oxoethyl Ester: The amidic group may engage in hydrogen bonding with SNAT2, but steric effects from the oxoethyl group could reduce affinity compared to benzyl esters .

Cytotoxicity

- Benzyl and Isopropyl Esters : Show moderate cytotoxicity in glioblastoma and pancreatic cancer models, with ED₅₀ values ranging from 10–50 µM .

- Ethyl Esters : Lower cytotoxicity (ED₅₀ > 100 µM) but higher metabolic utility, as seen in pH-sensing applications using hyperpolarized [1-¹³C]-L-alanine ethyl ester .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-Alanine, 2-amino-2-oxoethyl ester and its derivatives?

- Methodology : L-Alanine esters are typically synthesized via esterification of L-alanine using alcohol derivatives under acidic conditions. For example, L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) is prepared by reacting L-alanine with methanol in the presence of thionyl chloride (SOCl₂) or HCl gas. The reaction conditions (e.g., temperature, reflux duration) are critical for yield optimization. Post-synthesis purification involves recrystallization or chromatography .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or NMR to confirm esterification. Hydrolysis-prone esters (e.g., benzyl esters) require inert atmospheres to prevent premature degradation .

Q. How can the stability of this compound in aqueous solutions be assessed experimentally?

- Methodology : Stability is evaluated via HPLC-UV analysis under controlled conditions (pH, temperature). For instance, L-alanine benzyl ester was confirmed stable over 72 hours in aqueous solution using a C18 column and UV detection at 210 nm. Hydrolysis kinetics can be modeled using first-order decay equations .

- Key Considerations : Add derivatization agents (e.g., o-phthalaldehyde, OPA) post-hydrolysis to quantify liberated L-alanine, ensuring hydrolysis does not occur during sample preparation .

Advanced Research Questions

Q. What experimental designs are used to analyze the thermodynamic parameters of L-Alanine esters in mixed solvent systems?

- Methodology : Potentiometric titration in acetonitrile-water mixtures (e.g., 25–50% ACN) at varying temperatures (5–35°C) determines microscopic protonation constants (logK) and thermodynamic parameters (ΔH, ΔS, ΔG). Data fitting uses the modified Henderson-Hasselbalch equation and van’t Hoff plots .

- Key Findings : Protonation of L-alanine methyl ester is enthalpy-driven, with logK decreasing as temperature increases. Solvent polarity significantly impacts entropy changes due to altered solvation effects .

Q. How do structural modifications (e.g., α-carboxy or amino group substitutions) affect the binding affinity of L-Alanine esters to biological targets like SNAT2?

- Methodology : Competitive inhibition assays (e.g., radiolabeled amino acid uptake in cell lines) quantify binding affinity (Kd-app). Dose-response curves are fitted using GraphPad Prism’s “[Inhibitor] vs. response” model. Modifications like N-methylation or esterification reduce binding by 10–100-fold compared to unmodified L-alanine .

- Contradictions : While α-carboxy group esterification minimally impacts binding (e.g., Kd-app ~600–1100 μM for L-Ala Me ester), Cα-methylation (e.g., 2-Me Ala) drastically weakens affinity (>10 mM Kd-app), highlighting the transporter’s stereochemical selectivity .

Q. What strategies mitigate ester hydrolysis during kinetic studies of L-Alanine derivatives in enzymatic assays?

- Methodology : Use pro-drug formulations (e.g., benzyl esters) with controlled hydrolysis rates. Pre-incubate esters in assay buffers to establish baseline stability, and employ real-time monitoring via LC-MS or fluorescent probes. For example, OPA derivatization after hydrolysis prevents interference during HPLC quantification .

- Key Considerations : Adjust buffer pH to minimize spontaneous hydrolysis. Enzymatic activity (e.g., esterases) must be accounted for using inhibitors like phenylmethylsulfonyl fluoride (PMSF) .

Q. How are computational models applied to predict the reactivity and polymerization potential of L-Alanine esters?

- Methodology : Density functional theory (DFT) calculations assess ester bond polarization and nucleophilic attack susceptibility. Molecular dynamics simulations model polymerization pathways (e.g., D-aminopeptidase-catalyzed peptide synthesis), validated by experimental yields of dipeptides (e.g., D-alanine ethyl ester) .

- Limitations : Simulations may underestimate solvent effects; empirical validation using NMR or mass spectrometry is essential .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported thermodynamic data for L-Alanine esters across solvent systems?

- Approach : Cross-validate data using standardized conditions (ionic strength = 0.1 M NaClO₄, fixed solvent ratios). For example, conflicting ΔS values for β-alanine methyl ester in 25% vs. 50% ACN arise from differential solvation entropy. Use multivariate regression to isolate solvent-specific contributions .

Q. What statistical models are appropriate for analyzing concentration-dependent inhibition data of L-Alanine ester derivatives?

- Approach : Non-linear regression (e.g., Hill equation, IC₃₀/EC₅₀ models) in software like GraphPad Prism. Report confidence intervals and goodness-of-fit metrics (R², AIC). For partial agonists, the “three-parameter” model accounts for baseline activity and maximal inhibition .

Synthesis & Characterization Tools

Q. Which spectroscopic techniques are optimal for characterizing L-Alanine ester derivatives?

- Tools :

- NMR : ¹H/¹³C NMR confirms esterification (e.g., methyl ester peaks at δ 3.6–3.8 ppm) and stereochemical purity .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isobaric derivatives (e.g., L-Ala-OMe·HCl vs. D-enantiomers) .

- IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) differentiate from carboxylic acid precursors (~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.